AR-C141990 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

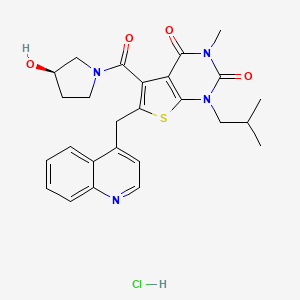

5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O4S.ClH/c1-15(2)13-30-25-22(23(32)28(3)26(30)34)21(24(33)29-11-9-17(31)14-29)20(35-25)12-16-8-10-27-19-7-5-4-6-18(16)19;/h4-8,10,15,17,31H,9,11-14H2,1-3H3;1H/t17-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFGLQDNUHBVEY-UNTBIKODSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C(=C(S2)CC3=CC=NC4=CC=CC=C34)C(=O)N5CCC(C5)O)C(=O)N(C1=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1C2=C(C(=C(S2)CC3=CC=NC4=CC=CC=C34)C(=O)N5CC[C@H](C5)O)C(=O)N(C1=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of AR-C141990 Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of AR-C141990 hydrochloride, a potent and selective inhibitor of the Monocarboxylate Transporter 1 (MCT1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cellular metabolism in immunology and oncology.

Executive Summary

This compound is a small molecule inhibitor that demonstrates high affinity and selectivity for MCT1, a key transporter of lactate and other monocarboxylates across the plasma membrane. By blocking MCT1, AR-C141990 disrupts the metabolic processes of highly glycolytic cells, such as activated T-lymphocytes and certain cancer cells. This inhibition leads to intracellular accumulation of lactate, a decrease in intracellular pH, and subsequent impairment of cellular function and proliferation. The primary therapeutic application explored for AR-C141990 has been in immunosuppression, where it effectively inhibits T-cell proliferation and has shown efficacy in preclinical models of allograft rejection and graft-versus-host disease.

Mechanism of Action: Targeting Cellular Metabolism

The central mechanism of action of this compound is the competitive inhibition of Monocarboxylate Transporter 1 (MCT1). MCT1 is a crucial component of cellular metabolism, responsible for the proton-linked transport of monocarboxylates, most notably L-lactate, across the cell membrane.

In highly proliferative cells, such as activated T-lymphocytes, there is a metabolic shift towards aerobic glycolysis, a phenomenon also observed in many cancer cells (the Warburg effect). This results in the production of large quantities of lactic acid. To maintain intracellular pH and a high glycolytic rate, these cells rely on MCT1 to export lactate.

AR-C141990 binds to MCT1, blocking this lactate efflux. The consequences of this inhibition are twofold:

-

Intracellular Lactate Accumulation: The buildup of lactate within the cell disrupts the intracellular lactate gradient.

-

Intracellular Acidification: The co-transport of protons with lactate is also inhibited, leading to a decrease in intracellular pH.

This disruption of metabolic homeostasis ultimately leads to the inhibition of cell proliferation and function.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

| Target | Parameter | Value | Species | Reference |

| MCT1 | pKi | 7.6 | Human | [1][2] |

| MCT2 | pKi | 6.6 | Human | [1][2] |

| MCT3 | pIC50 | < 5 | Human | [1][2] |

| MCT4 | pIC50 | < 5 | Human | [1][2] |

Table 1: Binding Affinity and Selectivity of this compound. [1][2] This table illustrates the high affinity of AR-C141990 for MCT1 and its approximately 10-fold selectivity over MCT2. It shows no significant activity against MCT3 and MCT4.

| Assay | Cell Type | Parameter | Value (µM) | Reference |

| [³H]HOCPCA Uptake | Oocytes expressing MCT1 | IC50 | 0.21 | [1] |

| [³H]HOCPCA Uptake | Oocytes expressing MCT2 | IC50 | 2.32 | [1] |

| T-Cell Proliferation | Human T-lymphocytes | IC50 | Not explicitly reported, but described as a potent inhibitor | [1][2] |

Table 2: In Vitro Inhibitory Activity of this compound. [1][2] This table presents the functional inhibitory activity of AR-C141990 on MCT1 and MCT2, as measured by the inhibition of a substrate analog. While its potent inhibition of T-cell proliferation is a key finding, a specific IC50 value is not available in the reviewed literature.

| Animal Model | Treatment | Outcome | Reference |

| Rat Cardiac Allograft (DA to PVG) | 100 mg/kg s.c. | Moderate prolongation of graft survival | [1] |

| Rat Graft-versus-Host Disease | Not specified | Inhibition of graft versus host response | [1][2] |

Table 3: In Vivo Efficacy of this compound. [1][2] This table summarizes the immunosuppressive effects of AR-C141990 in preclinical models of transplantation.

Signaling Pathways and Experimental Workflows

Signaling Pathway of MCT1 Inhibition in T-Lymphocytes

References

The Role of AR-C141990 Hydrochloride in Inhibiting Lactate Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AR-C141990 hydrochloride, a potent inhibitor of monocarboxylate transporters (MCTs), with a primary focus on its role in the inhibition of lactate transport. The document details the mechanism of action, quantitative inhibitory data, and the downstream effects on cellular metabolism and signaling pathways. Detailed experimental protocols for assessing MCT inhibition and its consequences are provided, alongside visualizations of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Significance of Lactate Transport in Cellular Metabolism

Lactate, once considered merely a metabolic waste product of glycolysis, is now recognized as a crucial player in cellular metabolism, signaling, and intercellular communication. The transport of lactate across the plasma membrane is primarily mediated by a family of proton-coupled monocarboxylate transporters (MCTs). In various physiological and pathological states, particularly in cancer, the expression and activity of MCTs are significantly upregulated. This allows highly glycolytic cells to export lactate, maintaining a high glycolytic rate and avoiding intracellular acidification. This "lactate shuttle" is integral to the metabolic symbiosis observed in tumors, where glycolytic cancer cells fuel the metabolic needs of adjacent oxidative cancer cells.

This compound has emerged as a valuable tool for studying the physiological and pathological roles of lactate transport due to its potent and selective inhibition of MCT1. Understanding its mechanism of action and its effects on cellular processes is critical for evaluating its therapeutic potential.

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of Monocarboxylate Transporter 1 (MCT1) and, to a lesser extent, Monocarboxylate Transporter 2 (MCT2). It exerts its inhibitory effect by binding to the transporter, thereby blocking the flux of monocarboxylates, most notably lactate, across the cell membrane. This inhibition is competitive and leads to an accumulation of intracellular lactate and a decrease in extracellular lactate in cells reliant on MCT1 for lactate efflux. The compound shows significantly less activity against MCT3 and MCT4, highlighting its selectivity.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound against MCT1 and MCT2 has been quantified in various studies. The following table summarizes the key quantitative data.

| Parameter | MCT1 | MCT2 | MCT3 | MCT4 | Reference |

| pKi | 7.6 | 6.6 | <5 | <5 | [1][2][3] |

| IC50 | 0.21 µM | 2.32 µM | Not Significant | Not Significant | [1] |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity of the inhibitor to the transporter. IC50 is the concentration of an inhibitor required to reduce the activity of a biological process by 50%.

Impact on Cellular Metabolism and Signaling

The inhibition of lactate transport by this compound has profound effects on cellular metabolism and downstream signaling pathways.

Metabolic Reprogramming

By blocking lactate efflux, this compound forces a metabolic shift in highly glycolytic cells. The accumulation of intracellular lactate can lead to:

-

Inhibition of Glycolysis: High intracellular lactate levels can cause feedback inhibition of key glycolytic enzymes, such as phosphofructokinase-1 (PFK1), thereby reducing the overall glycolytic rate.

-

Intracellular Acidification: The co-transport of protons with lactate via MCTs means that inhibiting lactate efflux also traps protons inside the cell, leading to a decrease in intracellular pH (pHi). This acidic intracellular environment can be detrimental to cell function and survival.

-

Shift towards Oxidative Phosphorylation: In some contexts, the inability to rely solely on glycolysis may force cells to increase their dependence on oxidative phosphorylation for ATP production, provided oxygen is available.

Modulation of Signaling Pathways

The metabolic changes induced by this compound can, in turn, influence key cellular signaling pathways. A critical pathway affected is the PI3K/Akt pathway , which is a central regulator of cell growth, proliferation, and survival. While direct binding of AR-C141990 to components of this pathway has not been reported, its metabolic effects can indirectly modulate PI3K/Akt signaling through:

-

Intracellular pH-mediated effects: Changes in pHi are known to influence the activity of various signaling proteins.

-

Metabolic stress signals: The disruption of normal metabolic flux can activate stress-response pathways that intersect with PI3K/Akt signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Radiolabeled Lactate Transport Assay in Xenopus Oocytes

This assay is a common method to determine the inhibitory activity of compounds on specific MCT isoforms expressed heterologously.

Materials:

-

Collagenase-treated Xenopus laevis oocytes

-

cRNA for human MCT1 or MCT2

-

[¹⁴C]-L-Lactate (specific activity ~50-60 mCi/mmol)

-

This compound stock solution (in DMSO)

-

Transport buffer (e.g., modified Barth's solution, pH adjusted as required)

-

Scintillation cocktail and scintillation counter

Protocol:

-

cRNA Injection: Inject defolliculated stage V-VI Xenopus oocytes with 50 nL of cRNA encoding the desired MCT isoform (e.g., 1 ng/oocyte). Incubate the oocytes for 3-5 days at 18°C in modified Barth's solution to allow for protein expression.

-

Inhibitor Pre-incubation: On the day of the assay, transfer groups of 10-15 oocytes to individual wells of a 24-well plate. Pre-incubate the oocytes for 10 minutes in transport buffer containing varying concentrations of this compound or vehicle (DMSO) as a control.

-

Lactate Uptake: Initiate the uptake by replacing the pre-incubation solution with transport buffer containing [¹⁴C]-L-Lactate (e.g., 100 µM) and the corresponding concentration of this compound.

-

Incubation: Incubate the oocytes at room temperature for a defined period (e.g., 10 minutes), ensuring the uptake is in the linear range.

-

Washing: Terminate the uptake by rapidly washing the oocytes five times with ice-cold transport buffer to remove extracellular radiolabel.

-

Lysis and Scintillation Counting: Lyse each oocyte individually in a scintillation vial containing 200 µL of 10% SDS. Add 3 mL of scintillation cocktail to each vial and vortex thoroughly.

-

Data Analysis: Measure the radioactivity in each vial using a scintillation counter. Subtract the background radioactivity from water-injected oocytes. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol is used to assess the phosphorylation status of key proteins in the PI3K/Akt pathway following treatment with this compound.

Materials:

-

Cell line of interest (e.g., a cancer cell line expressing MCT1)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-p85 PI3K, anti-total p85 PI3K)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on pathway activation.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Impact of AR-C141990 on Cellular Metabolism and PI3K/Akt Signaling

Caption: AR-C141990 inhibits MCT1, leading to intracellular lactate and proton accumulation, which in turn can modulate the PI3K/Akt signaling pathway.

Experimental Workflow: Characterizing AR-C141990's Effects

Caption: A generalized experimental workflow to characterize the in vitro effects of this compound on lactate transport, metabolism, and cell signaling.

Conclusion

This compound is a powerful research tool for elucidating the roles of MCT1-mediated lactate transport in health and disease. Its potent and selective inhibitory activity allows for the precise dissection of lactate's contribution to cellular metabolism and signaling. The downstream consequences of MCT1 inhibition, including metabolic reprogramming and modulation of the PI3K/Akt pathway, underscore the potential of targeting lactate transport as a therapeutic strategy, particularly in cancer. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate the multifaceted roles of lactate transport and the therapeutic utility of its inhibitors.

References

The Discovery and Synthesis of AR-C141990 Hydrochloride: A Technical Guide for Researchers

A Comprehensive Overview of a Potent Monocarboxylate Transporter 1 (MCT1) Inhibitor

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of AR-C141990 hydrochloride, a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of MCT1 inhibition in areas such as immunosuppression and oncology.

Introduction

This compound is a small molecule inhibitor belonging to the thieno[2,3-d]pyrimidine class of compounds. Initially investigated for its potential as a P2Y12 antagonist, subsequent research definitively identified its primary mechanism of action as the inhibition of MCT1.[1][2][3] MCTs are crucial for the transport of monocarboxylates, such as lactate and pyruvate, across cell membranes, playing a vital role in cellular metabolism. MCT1 has emerged as a promising therapeutic target, particularly in the fields of immunology and cancer, due to its role in lymphocyte activation and tumor cell metabolism.[3][4]

Discovery and Rationale

The development of this compound stemmed from a medicinal chemistry program aimed at identifying novel immunosuppressive agents. The rationale was centered on the observation that activated lymphocytes undergo a metabolic switch to aerobic glycolysis, leading to a significant increase in lactate production and efflux, a process highly dependent on MCT1.[3] By inhibiting MCT1, it was hypothesized that the proliferation of activated T lymphocytes could be suppressed, offering a novel mechanism for immunosuppression.[3]

A series of thieno[2,3-d]pyrimidine derivatives were synthesized and screened for their ability to inhibit MCT1. AR-C141990 emerged as a lead compound due to its potent inhibitory activity and favorable preclinical profile.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in a single source, a plausible synthetic route can be constructed based on the known chemistry of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. The synthesis would likely involve a multi-step sequence.[5][6][7][8][9][10][11]

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for this compound.

Biological Activity and Data

This compound is a potent inhibitor of MCT1 with selectivity over other MCT isoforms. Its biological activity has been characterized through a series of in vitro and in vivo assays.

In Vitro Inhibitory Activity

The inhibitory potency of this compound against MCT1 and MCT2 has been determined using radioligand binding assays.

| Compound | Target | pKi | IC50 (nM) |

| AR-C141990 | MCT1 | 7.6 | 25 |

| AR-C141990 | MCT2 | <5 | >10,000 |

Table 1: In Vitro Inhibitory Activity of AR-C141990. Data sourced from Pâhlman et al., 2013.

Inhibition of Lymphocyte Proliferation

The functional consequence of MCT1 inhibition was assessed by measuring the proliferation of activated lymphocytes.

| Compound | Species | Assay | IC50 (nM) |

| AR-C141990 | Human | T-cell proliferation | 13 |

| AR-C141990 | Rat | T-cell proliferation | 3 |

Table 2: Inhibition of Lymphocyte Proliferation by AR-C141990. Data sourced from Pâhlman et al., 2013.

In Vivo Efficacy in a Graft-versus-Host Disease (GvHD) Model

The immunosuppressive activity of AR-C141990 was evaluated in a rat model of GvHD.

| Treatment | Dose (mg/kg) | Route | GvHD Score (Mean ± SEM) |

| Vehicle | - | s.c. | 3.5 ± 0.3 |

| AR-C141990 | 10 | s.c. | 1.2 ± 0.4 |

| AR-C141990 | 30 | s.c. | 0.5 ± 0.2 |

Table 3: Effect of AR-C141990 on GvHD in Rats. Data sourced from Pâhlman et al., 2013.

In Vivo Efficacy in a Rat Cardiac Transplant Model

The potential of AR-C141990 to prevent allograft rejection was assessed in a rat cardiac transplant model.

| Treatment | Dose (mg/kg/day) | Route | Mean Graft Survival (days) |

| Untreated | - | - | 7.0 |

| AR-C141990 | 30 | s.c. | >100 |

Table 4: Effect of AR-C141990 on Rat Cardiac Allograft Survival. Data sourced from Pâhlman et al., 2013.

Mechanism of Action

AR-C141990 exerts its biological effects by inhibiting the monocarboxylate transporter 1 (MCT1). This inhibition disrupts the transport of lactate and other monocarboxylates across the cell membrane.

Caption: Mechanism of action of AR-C141990 as an MCT1 inhibitor.

In activated T lymphocytes, which rely on aerobic glycolysis, the inhibition of lactate efflux by AR-C141990 leads to intracellular lactate accumulation and a disruption of the metabolic processes required for rapid proliferation.[3] This ultimately results in the suppression of the immune response.

Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of this compound, based on standard methodologies in the field.

Radioligand Binding Assay for MCT1

This assay is used to determine the binding affinity of a compound to the MCT1 transporter.

Caption: Workflow for a radioligand binding assay.

Protocol:

-

Membrane Preparation: Cell membranes from a cell line overexpressing human MCT1 are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA).

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., a radiolabeled MCT1 inhibitor) and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of AR-C141990 to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[3]

Lymphocyte Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of activated T lymphocytes.[12]

Protocol:

-

Isolate Lymphocytes: Isolate peripheral blood mononuclear cells (PBMCs) from human or rat blood using density gradient centrifugation.

-

Stimulation: Plate the PBMCs in a 96-well plate and stimulate them with a mitogen (e.g., phytohemagglutinin (PHA)) or specific antigen in the presence of varying concentrations of this compound.

-

Incubation: Incubate the plates for 3-5 days in a humidified incubator at 37°C with 5% CO2.

-

Proliferation Measurement: Add a proliferation marker, such as [3H]-thymidine or a fluorescent dye (e.g., CFSE), to the wells for the final hours of incubation.

-

Harvesting and Measurement: Harvest the cells and measure the incorporation of the proliferation marker. For [3H]-thymidine, this is done by scintillation counting. For fluorescent dyes, flow cytometry is used.

-

Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of AR-C141990 and determine the IC50 value.

In Vivo Rat Graft-versus-Host Disease (GvHD) Model

This model assesses the in vivo immunosuppressive efficacy of a compound.[13][14][15]

Protocol:

-

Induction of GvHD: Induce GvHD in lethally irradiated recipient rats by intravenously injecting allogeneic bone marrow and spleen cells from a donor strain.

-

Treatment: Administer this compound or vehicle to the recipient rats daily for a specified period, starting on the day of transplantation.

-

Monitoring: Monitor the animals daily for clinical signs of GvHD, such as weight loss, skin lesions, and diarrhea. Assign a GvHD score based on the severity of these symptoms.

-

Endpoint: The primary endpoint is typically survival or the GvHD score at a specific time point.

-

Histopathology: At the end of the study, tissues such as the skin, liver, and gut can be collected for histopathological analysis to assess the extent of GvHD.

In Vivo Rat Cardiac Transplant Model

This model evaluates the ability of a compound to prevent the rejection of a solid organ allograft.[1][16][17][18]

Protocol:

-

Transplantation: Perform a heterotopic cardiac transplantation, where the donor heart is transplanted into the abdomen of the recipient rat.

-

Treatment: Administer this compound or vehicle to the recipient rats daily, starting on the day of surgery.

-

Monitoring Graft Survival: Palpate the transplanted heart daily to assess its viability. The day of rejection is defined as the last day of a palpable heartbeat.

-

Data Analysis: Compare the mean graft survival time between the treated and control groups.

Conclusion

This compound is a potent and selective inhibitor of the monocarboxylate transporter 1 with demonstrated immunosuppressive activity in both in vitro and in vivo models. Its discovery has highlighted the potential of targeting cellular metabolism as a therapeutic strategy for immune-mediated diseases and potentially for cancer. This technical guide provides a comprehensive resource for researchers interested in further exploring the pharmacology and therapeutic applications of AR-C141990 and other MCT1 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione | C26H28N4O4S | CID 5282545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Utility Of A Pyrimidine Thione Derivative In The Synthesis Of New Fused Pyrimido[4,5-d]pyrimidine, Pyrido[2,3-d]pyrimidine And Different Types Of Thienopyrimidine Derivatives [journalijar.com]

- 9. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]

- 10. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]

- 11. researchgate.net [researchgate.net]

- 12. hanc.info [hanc.info]

- 13. Induction of chronic graft-versus-host disease in a rat model after transplantation of sensitized small bowel allografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mouse models of graft-versus-host disease - StemBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. stembook.org [stembook.org]

- 16. Establishment of a protocol to administer immunosuppressive drugs for iPS cell-derived cardiomyocyte patch transplantation in a rat myocardial infarction model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. karger.com [karger.com]

- 18. mdpi.com [mdpi.com]

AR-C141990 Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C141990 hydrochloride is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1).[1][2] MCTs are crucial membrane proteins responsible for the transport of monocarboxylates, such as lactate and pyruvate, across the plasma membrane. By inhibiting MCT1, this compound disrupts the metabolic processes in cells that rely on lactate transport, making it a valuable tool for research in cancer metabolism and immunology. This technical guide provides a detailed overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 5-[[(3R)-3-Hydroxy-1-pyrrolidinyl]carbonyl]-3-methyl-1-(2-methylpropyl)-6-(4-quinolinylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride | [1] |

| Molecular Formula | C₂₆H₂₈N₄O₄S·HCl | |

| Molecular Weight | 529.05 g/mol | |

| CAS Number | 2250019-94-2 | |

| Appearance | Solid powder | |

| Solubility | Soluble to 100 mM in water and DMSO | |

| Purity | ≥98% | |

| Storage | Store at -20°C |

Biological Activity and Selectivity

This compound is a high-affinity inhibitor of MCT1. Its inhibitory activity is significantly more potent against MCT1 compared to other MCT isoforms, demonstrating its selectivity.

| Target | pKᵢ | IC₅₀ | Reference |

| MCT1 | 7.6 | 0.21 µM (for uptake of [³H]HOCPCA) | [2] |

| MCT2 | 6.6 | 2.32 µM (for uptake of [³H]HOCPCA) | [2] |

| MCT3 | <5 | Not significant | [2] |

| MCT4 | <5 | Not significant | [2] |

Mechanism of Action: MCT1 Inhibition Signaling Pathway

This compound exerts its effects by blocking the transport of lactate and other monocarboxylates through MCT1. In many cancer cells, there is a high rate of glycolysis, leading to the production of large amounts of lactate, which is then exported out of the cell by MCT1 to maintain intracellular pH. By inhibiting this process, this compound leads to an intracellular accumulation of lactate and a decrease in intracellular pH, which can disrupt cellular metabolism and induce cell death.

References

AR-C141990 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C141990 hydrochloride is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1), also known as solute carrier family 16 member 1 (SLC16A1). MCT1 is a crucial transmembrane protein responsible for the proton-linked transport of monocarboxylates, such as lactate, pyruvate, and ketone bodies, across the plasma membrane. Due to its significant role in the metabolic regulation of various cell types, including activated T-lymphocytes and cancer cells, MCT1 has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of this compound, its physicochemical properties, mechanism of action, and relevant experimental protocols.

Physicochemical and Biological Properties

This compound is a small molecule inhibitor with well-defined chemical characteristics and biological activities. Its properties are summarized in the table below.

| Property | Value |

| CAS Number | 2250019-94-2[1][2] |

| Molecular Weight | 529.05 g/mol [1][2] |

| Molecular Formula | C₂₆H₂₈N₄O₄S·HCl[1] |

| Purity | ≥98%[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and DMSO[1] |

| Storage | Store at -20°C[1] |

| Biological Activity | Potent and selective MCT1 inhibitor[1] |

| pKi for MCT1 | 7.6[1] |

| Selectivity | ~10-fold selective for MCT1 over MCT2[1] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by inhibiting MCT1-mediated transport of lactate. In highly glycolytic cells, such as activated T-cells and many cancer cells, there is a significant production of lactate, which must be exported to maintain intracellular pH and sustain glycolysis. By blocking MCT1, AR-C141990 leads to intracellular lactate accumulation and a subsequent disruption of cellular metabolism and signaling.

Impact on T-Cell Activation and Metabolism

Activated T-lymphocytes undergo a metabolic switch to aerobic glycolysis to support their rapid proliferation and effector functions. This process generates large amounts of lactate that are exported via MCT1. Inhibition of MCT1 by AR-C141990 disrupts this metabolic program, leading to immunosuppressive effects.

References

- 1. Inhibition of lactate transport by MCT-1 blockade improves chimeric antigen receptor T-cell therapy against B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of lactate transport by MCT-1 blockade improves chimeric antigen receptor T-cell therapy against B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

AR-C141990 Hydrochloride: A Technical Guide to its Selectivity for Monocarboxylate Transporter 1 (MCT1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C141990 hydrochloride is a potent inhibitor of monocarboxylate transporters (MCTs), a family of transmembrane proteins crucial for the transport of key metabolites such as lactate, pyruvate, and ketone bodies across the plasma membrane. This technical guide provides an in-depth analysis of the selectivity of this compound for MCT1 over its isoform, MCT2. The document details the quantitative inhibitory data, comprehensive experimental protocols for assessing selectivity, and the physiological context of MCT1 and MCT2 function.

Data Presentation: Quantitative Analysis of this compound Inhibition

The selectivity of this compound for MCT1 over MCT2 has been quantified through the determination of its inhibitory constants (pKi) and half-maximal inhibitory concentrations (IC50). The data consistently demonstrates a preferential inhibition of MCT1.

| Parameter | MCT1 | MCT2 | Selectivity (MCT2/MCT1) | Reference |

| pKi | 7.6 | 6.6 | ~10-fold | [1][2] |

| IC50 | 0.21 µM | 2.32 µM | ~11-fold | [2] |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity of the inhibitor to the transporter. The selectivity is calculated from the ratio of the IC50 or Ki values.

Experimental Protocols

The determination of the inhibitory potency and selectivity of this compound for MCT1 and MCT2 relies on robust in vitro assays. The two primary methods employed are radiolabeled substrate uptake assays in mammalian cells and functional expression studies in Xenopus laevis oocytes.

Radiolabeled Lactate Uptake Assay in Mammalian Cells

This assay directly measures the ability of this compound to inhibit the transport of a radiolabeled substrate, such as [14C]-L-lactate, into cells expressing the target MCT isoform.

a. Cell Culture and Seeding:

-

Cells endogenously expressing MCT1 or MCT2, or cells stably transfected with the respective transporter, are cultured under standard conditions.

-

Cells are seeded into multi-well plates (e.g., 12-well or 24-well) at a density that ensures a confluent monolayer on the day of the experiment.

b. Inhibition Assay:

-

Pre-incubation with Inhibitor: The cell culture medium is aspirated, and the cells are washed with a pre-warmed uptake buffer (e.g., 137 mM NaCl, 5.37 mM KCl, 0.3 mM Na2HPO4, 0.44 mM KH2PO4, 4.17 mM NaHCO3, 1.26 mM CaCl2, 0.8 mM MgSO4, and 10 mM HEPES, pH 7.4). Cells are then pre-incubated with varying concentrations of this compound in the uptake buffer for a defined period (e.g., 30-60 minutes) at 37°C.

-

Initiation of Uptake: The uptake is initiated by adding the uptake buffer containing a fixed concentration of [14C]-L-lactate (e.g., 0.2 µCi/mL) and unlabeled L-lactate to achieve a final desired substrate concentration.

-

Termination of Uptake: After a short incubation period (e.g., 1-5 minutes) at 37°C, the uptake is terminated by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold uptake buffer to remove extracellular radiolabel.

-

Cell Lysis and Scintillation Counting: The cells are lysed using a lysis buffer (e.g., 0.1% SDS in PBS). The cell lysate is then transferred to scintillation vials, and the amount of incorporated radioactivity is measured using a liquid scintillation counter.

c. Data Analysis:

-

The radioactivity counts are normalized to the protein concentration in each well.

-

The percentage of inhibition at each this compound concentration is calculated relative to the uptake in vehicle-treated control cells.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Functional Expression in Xenopus laevis Oocytes

The Xenopus laevis oocyte expression system is a powerful tool for the functional characterization of membrane transporters in a heterologous system.

a. Oocyte Preparation and cRNA Injection:

-

Oocyte Harvesting: Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated using collagenase treatment.

-

cRNA Preparation: Complementary RNA (cRNA) encoding human MCT1 and MCT2 is synthesized in vitro from linearized plasmid DNA templates.

-

Microinjection: A defined amount of MCT1 or MCT2 cRNA is injected into the cytoplasm of stage V-VI oocytes using a microinjection pipette. Control oocytes are injected with water. The oocytes are then incubated for 2-4 days to allow for transporter expression at the plasma membrane.

b. [14C]-L-Lactate Uptake Assay in Oocytes:

-

Pre-incubation: Groups of cRNA-injected and control oocytes are pre-incubated in a transport buffer (e.g., a modified Barth's solution) containing varying concentrations of this compound.

-

Uptake Measurement: The uptake is initiated by transferring the oocytes to a transport buffer containing [14C]-L-lactate.

-

Termination and Lysis: After a defined incubation period, the uptake is stopped by washing the oocytes with ice-cold transport buffer. Individual oocytes are then lysed in a solution containing a detergent (e.g., SDS).

-

Scintillation Counting: The radioactivity in the lysate of each oocyte is measured using a scintillation counter.

c. Data Analysis:

-

The specific uptake mediated by the expressed transporter is calculated by subtracting the uptake in control (water-injected) oocytes.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling and Functional Context of MCT1 and MCT2

The differential expression and kinetic properties of MCT1 and MCT2 dictate their distinct physiological roles. MCT1 is widely expressed and plays a key role in both lactate uptake and efflux, contributing to metabolic symbiosis between different cell types. MCT2, with its higher affinity for substrates, is predominantly found in tissues that rely on the efficient uptake of monocarboxylates at low concentrations.

Caption: Functional roles and inhibition of MCT1 and MCT2.

Experimental Workflow for Determining IC50

The following diagram illustrates the general workflow for determining the IC50 value of this compound using a radiolabeled uptake assay.

Caption: Experimental workflow for IC50 determination.

References

Technical Guide: Immunosuppressive Properties of AR-C141990 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C141990 hydrochloride is a novel small molecule inhibitor of the monocarboxylate transporter 1 (MCT-1), a key protein involved in the transport of lactate and other monocarboxylates across the cell membrane. This document provides a comprehensive overview of the immunosuppressive properties of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation. The primary immunosuppressive effect of this compound is mediated through the profound inhibition of T-lymphocyte proliferation, a critical event in the adaptive immune response.

Mechanism of Action: Inhibition of Monocarboxylate Transporter 1

Activated T-lymphocytes undergo a metabolic shift to aerobic glycolysis to support their rapid proliferation and effector functions. This metabolic reprogramming results in the production of large amounts of lactic acid, which must be exported from the cell to maintain intracellular pH and sustain high glycolytic rates. MCT-1 is the primary transporter responsible for this lactate efflux in T-lymphocytes.

This compound is a potent and selective inhibitor of MCT-1. By blocking MCT-1, AR-C141990 prevents the transport of lactate out of activated T-cells. The resulting intracellular accumulation of lactate leads to a disruption of the glycolytic pathway and cellular metabolic stress, which in turn inhibits the machinery required for cell division. This targeted inhibition of proliferation is the cornerstone of the immunosuppressive activity of this compound. Notably, this mechanism of action appears to have a minimal direct impact on other lymphocyte activation events, such as the production of inflammatory cytokines.

Quantitative Data on Immunosuppressive Effects

In Vitro Lymphocyte Proliferation

Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound in lymphocyte proliferation assays are not publicly available in the reviewed literature. However, studies on analogous MCT-1 inhibitors provide a strong indication of the potency of this class of compounds. For instance, the related MCT-1 inhibitor AR-C117977 has been shown to inhibit B-lymphocyte proliferation with an IC50 in the low nanomolar range (1-2 nM), demonstrating significantly higher potency than conventional immunosuppressants like Cyclosporin A (IC50 of 370 nM) in similar assays.

Table 1: In Vitro Lymphocyte Proliferation Inhibition (Conceptual)

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | MCT-1 | T-lymphocyte Proliferation | Data not available |

| AR-C117977 | MCT-1 | B-lymphocyte Proliferation | 1-2 |

| Cyclosporin A | Calcineurin | Mixed Lymphocyte Reaction | 370 |

Cytokine Production

The primary mechanism of this compound, inhibition of proliferation via metabolic arrest, suggests that it does not directly target cytokine signaling pathways. The available literature indicates that MCT-1 inhibition does not significantly affect cytokine production by activated lymphocytes. However, specific quantitative data on the percentage of inhibition for a panel of cytokines at various concentrations of this compound are not available.

Table 2: Effect on Cytokine Production (Conceptual)

| Cytokine | This compound Concentration | % Inhibition |

| IL-2 | Data not available | Data not available |

| IFN-γ | Data not available | Data not available |

| TNF-α | Data not available | Data not available |

In Vivo Immunosuppressive Efficacy

AR-C141990 has been evaluated in rodent models of allograft rejection and graft-versus-host (GvH) disease. The available data demonstrates a dose-dependent immunosuppressive effect.

Table 3: In Vivo Efficacy of AR-C141990 in Rat Cardiac Allograft Model (High-Responder Combination)

| Treatment Group | Dose | Administration Route | Median Graft Survival (days) | Outcome |

| Untreated Control | - | - | 7 | Acute Rejection |

| AR-C141990 | 3 mg/kg/day | s.c. | Not significantly prolonged | No evidence of immunosuppression (low receptor occupancy) |

| AR-C141990 | 30 mg/kg/day | s.c. | >100 | Long-term graft protection[1] |

| AR-C141990 | 100 mg/kg | s.c. | Moderate prolongation | Similar to Cyclosporin A (40-day treatment)[1] |

| Cyclosporin A | 10 mg/kg/day | p.o. | 20.5 | Moderate prolongation |

Table 4: In Vivo Efficacy of AR-C141990 in Rat Graft-versus-Host (GvH) Response

| Treatment Group | Dose | Result |

| AR-C141990 | 3 mg/kg | No significant inhibition |

| AR-C141990 | Higher doses | Dose-dependent inhibition of lymph node swelling |

Experimental Protocols

Rat Mixed Lymphocyte Reaction (MLR) Assay

This in vitro assay assesses the proliferative response of T-lymphocytes to allogeneic stimulation, mimicking the initial phase of transplant rejection.

-

Cell Preparation: Spleens are harvested from two genetically distinct rat strains (e.g., Lewis and Brown Norway). Single-cell suspensions of splenocytes are prepared. Responder cells (e.g., Lewis) are used as is, while stimulator cells (e.g., Brown Norway) are irradiated (e.g., 3000 rads) to prevent their proliferation.

-

Co-culture: Responder splenocytes (e.g., 2.5 x 10^5 cells/well) are co-cultured with stimulator splenocytes (e.g., 5 x 10^5 cells/well) in 96-well round-bottom plates in complete RPMI-1640 medium.

-

Compound Addition: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the co-cultures at a range of concentrations at the initiation of the assay.

-

Proliferation Measurement: After a defined incubation period (e.g., 5 days), the proliferation of the responder cells is assessed. This is typically done by adding [3H]-thymidine for the final 18 hours of culture and measuring its incorporation into the DNA of proliferating cells using a scintillation counter.

-

Data Analysis: The results are expressed as counts per minute (CPM). The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

Rat Graft-versus-Host (GvH) Response Model (Popliteal Lymph Node Assay)

This in vivo model evaluates the T-cell response to allogeneic cells, leading to localized inflammation and lymph node enlargement.

-

Animal Strains: Parental (e.g., Brown Norway) and F1 hybrid (e.g., Lewis x Brown Norway F1) rat strains are used.

-

Cell Injection: A single-cell suspension of parental lymph node cells is prepared. A defined number of cells (e.g., 1 x 10^7) in a small volume of saline (e.g., 50 µL) is injected into the right hind footpad of the F1 hybrid recipients. The left hind footpad is injected with saline as a control.

-

Compound Administration: this compound is administered to the recipient animals daily for a specified period (e.g., 4 days), starting on the day of cell injection.

-

Endpoint Measurement: On a specific day post-injection (e.g., day 7), the popliteal lymph nodes from both hind legs are excised and weighed.

-

Data Analysis: The GvH response is quantified by the lymph node index, which is the ratio of the weight of the right (experimental) lymph node to the left (control) lymph node. The percentage of inhibition by the compound is calculated relative to the vehicle-treated group.

Rat Heterotopic Cardiac Transplantation Model

This in vivo model assesses the ability of an immunosuppressive agent to prevent the rejection of a vascularized organ allograft.

-

Surgical Procedure: A donor heart is procured from a rat of one strain (e.g., Brown Norway) and heterotopically transplanted into the abdomen of a recipient rat of a different strain (e.g., Lewis). The donor aorta is anastomosed to the recipient's abdominal aorta, and the donor pulmonary artery is anastomosed to the recipient's inferior vena cava.

-

Compound Administration: this compound is administered to the recipient rats daily for a defined period (e.g., 10-14 days), starting from the day of transplantation.

-

Monitoring of Graft Survival: The viability of the transplanted heart is monitored daily by palpation of the abdomen for contractions. Rejection is defined as the cessation of a palpable heartbeat.

-

Data Analysis: Graft survival times are recorded, and the median survival time (MST) for each treatment group is calculated. Statistical analysis (e.g., Kaplan-Meier survival analysis with log-rank test) is used to compare the survival curves between different treatment groups.

Visualizations

Signaling Pathway of this compound in T-Lymphocytes

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Lymphocyte Proliferation Assay

Caption: Workflow for assessing in vitro lymphocyte proliferation.

Logical Relationship in Rat Cardiac Allograft Model

Caption: Logical flow of the in vivo cardiac allograft model.

Conclusion

This compound represents a promising immunosuppressive agent with a novel mechanism of action targeting T-lymphocyte metabolism. Its potent inhibition of MCT-1 leads to a selective anti-proliferative effect on T-cells, which has been demonstrated to translate into significant in vivo efficacy in preclinical models of allograft rejection and graft-versus-host disease. While further studies are needed to fully elucidate its quantitative in vitro activity profile, the available data strongly support the continued investigation of this compound and other MCT-1 inhibitors as a new class of immunosuppressive therapeutics. The detailed experimental protocols provided herein serve as a guide for researchers in the field to further explore the potential of this compound.

References

The Role of AR-C141990 Hydrochloride in Cancer Metabolism: An In-depth Technical Guide

A Note on the Current State of Research: As of late 2025, a comprehensive review of peer-reviewed scientific literature reveals a notable scarcity of studies specifically investigating the role of AR-C141990 hydrochloride in the context of cancer metabolism. While this compound is recognized as a potent and selective inhibitor of Monocarboxylate Transporter 1 (MCT1), its application and detailed effects within cancer models have not been extensively published.

Therefore, this technical guide will focus on the well-established role of MCT1 inhibition in cancer metabolism , using the clinically evaluated MCT1 inhibitor AZD3965 as the primary exemplar for which substantial data exists. AR-C141990 will be referenced as a potent research tool for MCT1 inhibition, with its known biochemical properties provided. This approach allows for a detailed and data-rich exploration of the therapeutic strategy of targeting lactate transport in oncology, fulfilling the core requirements of this guide.

Introduction: Targeting Lactate Flux in Cancer

The metabolic landscape of many tumors is characterized by a high rate of glycolysis, even in the presence of oxygen, a phenomenon known as the "Warburg effect".[1][2] This metabolic reprogramming leads to the production and accumulation of large quantities of lactate.[1] To maintain intracellular pH and sustain high glycolytic rates, cancer cells upregulate monocarboxylate transporters (MCTs) to facilitate the efflux of lactate.[1][3]

Monocarboxylate Transporter 1 (MCT1) , encoded by the SLC16A1 gene, is a key transporter responsible for the proton-coupled transport of monocarboxylates such as lactate and pyruvate across the plasma membrane.[1] In the tumor microenvironment, MCT1 can facilitate both lactate export from glycolytic cancer cells and lactate import into oxidative cancer cells, which can use lactate as a fuel source.[1] This "lactate shuttle" creates a symbiotic metabolic relationship between different cell populations within a tumor.[1]

Inhibition of MCT1 is a promising therapeutic strategy in oncology. By blocking lactate transport, MCT1 inhibitors can lead to intracellular lactate accumulation, a decrease in intracellular pH, disruption of glycolysis, and ultimately, cancer cell death.[1][2]

This compound has been identified as a potent inhibitor of MCT1. While its specific effects on cancer metabolism are not detailed in the current literature, its inhibitory profile suggests its potential as a valuable research tool in this area.

Biochemical Properties of this compound

This compound is a selective inhibitor of MCT1 with reported inhibitory constants in the nanomolar range. Its selectivity for MCT1 over other MCT isoforms is a key characteristic.

| Parameter | Value | Notes |

| Target | Monocarboxylate Transporter 1 (MCT1) | Also shows inhibitory activity against MCT2 at higher concentrations. |

| pKi (MCT1) | 7.6 | - |

| pKi (MCT2) | 6.6 | Approximately 10-fold lower affinity for MCT2 compared to MCT1. |

| Activity against MCT3/4 | No significant activity | Highly selective against MCT3 and MCT4. |

| Chemical Formula | C₂₆H₂₈N₄O₄S·HCl | - |

| Molecular Weight | 529.05 g/mol | - |

The Role of MCT1 Inhibition in Cancer Metabolism: Insights from AZD3965

AZD3965 is a potent and selective MCT1 inhibitor that has entered clinical trials for the treatment of advanced solid tumors.[2] Studies with AZD3965 have provided significant insights into the consequences of MCT1 inhibition in cancer cells.

Quantitative Effects of MCT1 Inhibition on Cancer Cells

The following table summarizes key quantitative data from studies on the effects of AZD3965 on various cancer cell lines.

| Cell Line | Cancer Type | Condition | Parameter | Value | Reference |

| SCLC cell lines | Small Cell Lung Cancer | Normoxia & Hypoxia | AZD3965 Sensitivity | Varied, highest in hypoxia | [4] |

| Esophageal Adenocarcinoma (OACM5.1C) | Esophageal Adenocarcinoma | Normoxia | Apoptosis Induction | Increased with AZD3965 | [5] |

| Esophageal Adenocarcinoma (OACM5.1C) | Esophageal Adenocarcinoma | Normoxia | Proliferation | Reduced with AZD3965 | [5] |

| OE33 and OACM5.1C | Esophageal Adenocarcinoma | Normoxia & Hypoxia | Intracellular Lactate | Significantly increased with AZD3965 (10-100 nM) | [3] |

| SCLC xenografts | Small Cell Lung Cancer | In vivo | Tumor Growth | Reduced with AZD3965 | [6] |

| SCLC xenografts | Small Cell Lung Cancer | In vivo | Intratumor Lactate | Increased with AZD3965 | [4] |

Signaling Pathways and Cellular Processes Affected by MCT1 Inhibition

The inhibition of MCT1 triggers a cascade of events within cancer cells, impacting several key signaling pathways and cellular processes.

Experimental Protocols for Studying MCT1 Inhibition

Detailed methodologies are crucial for the accurate assessment of MCT1 inhibitor efficacy. Below are representative protocols for key experiments.

Cell Viability and Proliferation Assay

This protocol is used to determine the effect of MCT1 inhibitors on the growth and viability of cancer cell lines.

Intracellular Lactate Measurement

This assay quantifies the accumulation of lactate within cancer cells following MCT1 inhibition.

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the MCT1 inhibitor (e.g., 10-100 nM AZD3965) or vehicle control for a specified time (e.g., 24 hours) under normoxic or hypoxic conditions.[3]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable buffer.

-

Lactate Quantification: Use a commercially available lactate assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

-

Protein Normalization: Measure the total protein concentration in each lysate using a BCA or Bradford assay to normalize the lactate levels.

-

Data Analysis: Express the results as nmol of lactate per µg of protein and compare the treated samples to the vehicle control.

In Vivo Xenograft Studies

Animal models are essential for evaluating the anti-tumor efficacy of MCT1 inhibitors in a physiological setting.[4][6]

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., SCLC cell lines) into the flank of immunodeficient mice.[4]

-

Tumor Growth and Treatment Initiation: Allow the tumors to reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer the MCT1 inhibitor (e.g., AZD3965) or vehicle control via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of intratumoral lactate levels, protein expression (e.g., MCT1, MCT4), and histological evaluation.[4]

Biomarkers of Response and Resistance to MCT1 Inhibition

The efficacy of MCT1 inhibitors can be influenced by the expression of other MCT isoforms, particularly MCT4.

-

Predictive Biomarker of Sensitivity: High expression of MCT1 in the absence of MCT4 is suggested to be a predictive biomarker for sensitivity to MCT1 inhibitors like AZD3965.[4] Tumors that rely solely on MCT1 for lactate efflux are more vulnerable to its inhibition.

-

Mechanism of Resistance: Upregulation or high basal expression of MCT4 can confer resistance to MCT1 inhibitors.[4] MCT4 can compensate for the loss of MCT1 function by taking over the role of lactate export.

Conclusion

The inhibition of monocarboxylate transporters, particularly MCT1, represents a targeted therapeutic approach to exploit the metabolic vulnerabilities of glycolytic tumors. While the specific role of this compound in cancer metabolism remains to be elucidated in detail, its potent and selective inhibition of MCT1 makes it a valuable tool for preclinical research in this field. Studies with other MCT1 inhibitors, such as AZD3965, have demonstrated that blocking lactate transport can effectively inhibit tumor growth by inducing intracellular acidosis and disrupting cancer cell metabolism. Future research will likely focus on identifying patient populations most likely to benefit from MCT1 inhibition and on developing strategies to overcome resistance.

References

- 1. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor effects of lactate transport inhibition on esophageal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antitumor effects of lactate transport inhibition on esophageal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PubMed [pubmed.ncbi.nlm.nih.gov]

AR-C141990 Hydrochloride: A Technical Guide to Investigating Metabolic Reprogramming

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, characterized by alterations in cellular metabolic pathways to support rapid proliferation and survival. One key aspect of this reprogramming is the increased reliance on glycolysis, even in the presence of oxygen, a phenomenon known as the "Warburg effect." This results in the production of large amounts of lactate, which must be exported from the cell to maintain intracellular pH and sustain high glycolytic rates. Monocarboxylate transporters (MCTs), particularly MCT1, play a crucial role in this lactate efflux.

AR-C141990 hydrochloride is a potent and selective inhibitor of MCT1, making it an invaluable tool for studying the metabolic vulnerabilities of cancer cells. By blocking lactate transport, this compound disrupts the metabolic symbiosis within tumors, where glycolytic cancer cells export lactate that is then taken up and utilized as an oxidative fuel by other cancer cells. This guide provides an in-depth overview of this compound, its mechanism of action, and its application as a tool to dissect and target metabolic reprogramming in cancer.

Mechanism of Action

This compound is a potent inhibitor of the monocarboxylate transporter 1 (MCT1) with a pKi of 7.6. It exhibits approximately 10-fold selectivity for MCT1 over MCT2 and has no significant activity against MCT3 or MCT4. MCTs are proton-coupled transporters responsible for the transport of monocarboxylates, such as lactate, pyruvate, and ketone bodies, across the plasma membrane.

In the context of cancer metabolism, many tumor cells exhibit high rates of glycolysis, leading to the production of lactate. MCT1 facilitates the efflux of this lactate out of the cell, preventing intracellular acidification and feedback inhibition of glycolysis. By inhibiting MCT1, this compound blocks this lactate export, leading to an accumulation of intracellular lactate and a decrease in intracellular pH. This disruption of pH homeostasis can inhibit glycolytic flux, reduce ATP production, and ultimately lead to cell cycle arrest and apoptosis.

Furthermore, in heterogeneous tumors, some cancer cells are highly glycolytic and export lactate, while others are more oxidative and import lactate to use as a fuel source. This metabolic symbiosis is often dependent on MCT1 for lactate uptake in the oxidative cells. This compound can disrupt this symbiotic relationship by preventing the uptake of lactate by oxidative tumor cells, thereby starving them of a key energy source.

Data Presentation

Inhibitory Activity of this compound

| Transporter | pKi | Selectivity |

| MCT1 | 7.6 | - |

| MCT2 | 6.6 | ~10-fold lower than MCT1 |

| MCT3 | No significant activity | - |

| MCT4 | No significant activity | - |

Source: MedchemExpress, Tocris Bioscience

Effects on Lactate Levels

Studies have demonstrated that treatment with MCT1 inhibitors like this compound leads to a significant increase in intracellular lactate concentration. For instance, in cardiomyocytes, incubation with AR-C141990 led to a dose-dependent increase in cellular lactate levels.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated wells as a control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Lactate Uptake/Efflux Assay

This protocol is a general guideline for measuring the effect of this compound on lactate transport.

Materials:

-

This compound

-

Radiolabeled L-lactate (e.g., 14C-L-lactate or 3H-L-lactate)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Cell culture plates

-

Scintillation counter and scintillation fluid

Procedure for Lactate Uptake:

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 24-well plates) and grow to confluence.

-

Pre-incubation: Wash the cells with HBSS. Pre-incubate the cells with this compound or vehicle in HBSS for a specified time (e.g., 30 minutes) at 37°C.

-

Lactate Uptake: Initiate lactate uptake by adding HBSS containing radiolabeled L-lactate and the respective inhibitor or vehicle.

-

Termination of Uptake: After a defined time period (e.g., 1-5 minutes), rapidly wash the cells with ice-cold HBSS to stop the uptake.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.

-

Data Analysis: Normalize the radioactivity to the protein concentration of the cell lysate and express the results as a percentage of the vehicle-treated control.

Procedure for Lactate Efflux:

-

Cell Loading: Load the cells with radiolabeled L-lactate by incubating them in a medium containing the tracer for a specific duration.

-

Wash and Treatment: Wash the cells to remove extracellular radiolabeled lactate. Add fresh medium containing this compound or vehicle.

-

Sample Collection: At various time points, collect aliquots of the extracellular medium.

-

Quantification: Measure the radioactivity in the collected medium samples using a scintillation counter.

-

Data Analysis: Calculate the rate of lactate efflux and express the results as a percentage of the vehicle-treated control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound.

Caption: General experimental workflow for studying metabolic effects.

Caption: Hypothesized impact on the PI3K/AKT/mTOR signaling pathway.

Conclusion

This compound is a powerful and specific tool for researchers studying the metabolic reprogramming of cancer cells. Its ability to selectively inhibit MCT1 allows for the targeted disruption of lactate transport, a critical process for the survival and proliferation of many tumors. By utilizing the information and protocols outlined in this guide, researchers can effectively employ this compound to investigate the intricacies of cancer metabolism, identify novel therapeutic targets, and contribute to the development of more effective anti-cancer strategies. The provided diagrams offer a visual framework for understanding the compound's mechanism of action and for designing experimental workflows to explore its impact on cellular signaling and metabolism. As our understanding of the metabolic dependencies of cancer continues to grow, tools like this compound will be indispensable in the fight against this complex disease.

Methodological & Application

Application Notes and Protocols for AR-C141990 Hydrochloride in In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

AR-C141990 hydrochloride is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1), also known as solute carrier family 16 member 1 (SLC16A1). MCT1 is a proton-coupled transmembrane protein responsible for the transport of monocarboxylates, such as lactate and pyruvate, across the plasma membrane. In the context of cancer biology, many tumor cells exhibit a metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen, leading to increased production and efflux of lactate. MCT1 plays a crucial role in this process by facilitating lactate transport, thereby maintaining intracellular pH and sustaining high glycolytic rates. Inhibition of MCT1 with AR-C141990 can disrupt this metabolic symbiosis, leading to intracellular lactate accumulation, decreased cell proliferation, and in some cases, cell death. These application notes provide detailed protocols for the in vitro use of this compound in cancer cell lines to study its effects on cell viability and lactate transport.

Mechanism of Action: MCT1 Inhibition

This compound selectively targets MCT1, which is often overexpressed in glycolytic tumor cells. By blocking MCT1, the inhibitor prevents the efflux of lactate, leading to intracellular acidification and disruption of the cancer cell's metabolic machinery. This can inhibit tumor growth and survival. MCT1 is also involved in the uptake of lactate by oxidative cancer cells, which can use it as a fuel source. Therefore, MCT1 inhibition can disrupt the metabolic symbiosis between glycolytic and oxidative tumor cells within the tumor microenvironment.

Data Presentation

The following table summarizes the inhibitory activity of this compound against monocarboxylate transporters. Data is compiled from publicly available sources and is intended for guidance. Researchers should determine the optimal concentration for their specific cell line and assay.

| Compound | Target | Assay System | IC50 / pKi | Reference |

| AR-C141990 | MCT1 | Radioligand binding assay | pKi = 7.6 | [1] |

| AR-C141990 | MCT2 | Radioligand binding assay | pKi = 6.6 | [1] |

| AR-C141990 | MCT1 | [3H]HOCPCA uptake in oocytes | IC50 = 0.21 µM | [2] |

| AR-C141990 | MCT2 | [3H]HOCPCA uptake in oocytes | IC50 = 2.32 µM | [2] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in both water and DMSO up to 100 mM.[1][3]

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (MW: 529.05 g/mol ), add 189 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one year.

In Vitro Cell Viability (Cytotoxicity) Assay

This protocol describes a general method for assessing the effect of AR-C141990 on the viability of cancer cells using a resazurin-based assay.

Recommended Cell Lines: A variety of cancer cell lines with known MCT1 expression are suitable, including but not limited to:

-

Breast Cancer: MCF7, T47D[4]

-

Colon Cancer: WiDr[2]

-

Head and Neck Cancer: FaDu[2]

-

Prostate Cancer: PC-3[2]

Materials:

-

MCT1-expressing cancer cell line

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (10 mM in DMSO)

-

96-well clear-bottom black plates

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader with fluorescence capabilities (Ex/Em = 560/590 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase at the end of the experiment.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be 0.01 µM to 100 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration wells.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of AR-C141990 or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

Viability Assessment:

-

After the incubation period, add 10 µL of resazurin solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence intensity using a plate reader (Ex/Em = ~560/590 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (medium only wells).

-

Normalize the fluorescence readings of the treated wells to the vehicle control wells (set as 100% viability).

-

Plot the percentage of cell viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

-

Lactate Efflux/Uptake Assay

This protocol provides a method to measure the effect of AR-C141990 on lactate transport in cancer cells using a colorimetric lactate assay kit.

Materials:

-

MCT1-expressing cancer cell line

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

6-well or 12-well plates

-

L-Lactate Assay Kit (Colorimetric)

-

Microplate reader capable of measuring absorbance at ~450 nm

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well or 12-well plates and grow to 80-90% confluency.

-

Wash the cells twice with pre-warmed PBS.

-

Pre-incubate the cells with serum-free medium containing the desired concentration of AR-C141990 (e.g., 1 µM) or vehicle control (DMSO) for 30 minutes at 37°C.

-

-

Lactate Efflux Measurement:

-

After pre-incubation, replace the medium with fresh serum-free medium containing the inhibitor or vehicle.

-

Collect aliquots of the extracellular medium at different time points (e.g., 0, 15, 30, 60 minutes).

-

At the end of the experiment, lyse the cells to measure intracellular lactate and total protein for normalization.

-

-

Lactate Quantification:

-

Measure the lactate concentration in the collected medium and cell lysates using a colorimetric L-Lactate Assay Kit according to the manufacturer's instructions.[5]

-

Briefly, this involves adding a reaction mix containing lactate dehydrogenase to the samples, which generates a product that can be measured colorimetrically.

-

-

Data Analysis:

-

Generate a standard curve using the provided lactate standards.

-

Calculate the lactate concentration in each sample based on the standard curve.

-

Normalize the extracellular lactate concentration to the total protein content of the cells in each well.

-

Compare the rate of lactate efflux in AR-C141990-treated cells to the vehicle-treated control cells.

-

Experimental Workflow Visualization

References

- 1. Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-Lactate Assay Kit (Colorimetric) Quantitative (ab65331/K627) | Abcam [abcam.com]

Application Notes and Protocols for AR-C141990 Hydrochloride in Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

Introduction